molecular formula C15H17N3O6 B12555984 [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid CAS No. 142371-43-5

[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid

Cat. No.: B12555984
CAS No.: 142371-43-5
M. Wt: 335.31 g/mol
InChI Key: YSBLCUNHGFCAOE-UHFFFAOYSA-N
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Description

[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid is a complex organic compound that features an indole structure with an aminoethyl side chain and a carbamic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the aminoethyl side chain and the carbamic acid group. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with ketone or aldehyde groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may also be employed in the development of biochemical assays to investigate enzyme activities and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, such as neurotransmitter receptors or enzyme inhibitors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid is unique due to its specific indole structure combined with an aminoethyl side chain and a carbamic acid group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

142371-43-5

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid

InChI

InChI=1S/C11H13N3O2.C4H4O4/c12-4-3-7-6-13-10-2-1-8(5-9(7)10)14-11(15)16;5-3(6)1-2-4(7)8/h1-2,5-6,13-14H,3-4,12H2,(H,15,16);1-2H,(H,5,6)(H,7,8)

InChI Key

YSBLCUNHGFCAOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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